CEP-28122

ALK inhibition Enzymatic assay Kinase inhibitor

CEP-28122 is a highly selective, orally bioavailable ALK inhibitor with a distinct kinase profile. It exhibits potent cellular activity (IC50 20-30 nM) against NPM-ALK phosphorylation and is ideal for studying ALK-dependent signaling in ALCL, NSCLC, and neuroblastoma models. This compound is not functionally interchangeable with other ALK inhibitors. For research use only.

Molecular Formula C28H35ClN6O3
Molecular Weight 539.1 g/mol
Cat. No. B10764639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCEP-28122
Molecular FormulaC28H35ClN6O3
Molecular Weight539.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl
InChIInChI=1S/C28H35ClN6O3/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34)/t17?,18-,19?,23-,24?/m1/s1
InChIKeyLAJAFFLJAJMYLK-WSWNHTDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CEP-28122 for ALK Inhibitor Research and Procurement: A Quantitative Baseline Overview


CEP-28122, chemically known as compound 25b, is a diaminopyrimidine-derived, ATP-competitive, small molecule inhibitor of the Anaplastic Lymphoma Kinase (ALK) [1]. It was developed by Cephalon, Inc. (now Teva) and has been extensively characterized in preclinical models [1]. The compound demonstrates high selectivity, robust oral bioavailability, and favorable pharmacokinetic properties, which underpin its utility as a pharmacological tool for studying ALK-driven signaling in oncology [1].

Why Generic ALK Inhibitor Substitution Fails: The Case for CEP-28122-Specific Evidence


Substitution among ALK inhibitors is scientifically invalid due to substantial differences in potency, target selectivity, and efficacy against resistance-conferring mutations. CEP-28122 differentiates itself from other ALK inhibitors like crizotinib, ceritinib, alectinib, and brigatinib in its distinct kinase selectivity profile, potent inhibition of wild-type ALK, and demonstrated oral efficacy [1]. These differences preclude the assumption of functional interchangeability, making it essential to select the compound whose specific attributes are best aligned with the defined experimental objectives [1].

CEP-28122 Product-Specific Quantitative Evidence Guide for Scientific Selection


Comparative Potency of CEP-28122 Against Wild-Type ALK

CEP-28122 exhibits potent inhibition of recombinant ALK activity in enzyme-based assays. In a time-resolved fluorescence (TRF) assay, CEP-28122 demonstrated an IC50 of 1.9 ± 0.5 nM [1]. This potency is comparable to that of alectinib (IC50 of 1.9 nM) [2] and is more potent than ceritinib (IC50 of 2.4 nM or 200 pM, depending on the assay) [3] and crizotinib (IC50 of 20 nM) [4]. It is less potent than brigatinib (IC50 of 0.37-0.6 nM) [5] and lorlatinib (IC50 of <0.07-1 nM) [6].

ALK inhibition Enzymatic assay Kinase inhibitor IC50

Kinase Selectivity Profile of CEP-28122

The kinase selectivity of CEP-28122 was assessed against a broad panel of 259 kinases at a concentration of 1 μM [1]. Only 15 kinases were inhibited by >90% at this concentration, and for these, IC50 values were determined [1]. CEP-28122 exhibits no-to-weak inhibition against the vast majority of kinases tested, demonstrating a narrow target profile [1]. This selectivity is a key differentiator from less selective ALK inhibitors like crizotinib, which also potently inhibits c-Met (IC50 of 8 nM) [2].

Kinase selectivity Off-target effects Kinase panel Chemical probe

In Vivo Antitumor Efficacy of CEP-28122 in Xenograft Models

Oral administration of CEP-28122 demonstrated dose-dependent antitumor activity in multiple ALK-positive human tumor xenograft models in mice, including ALCL, NSCLC, and neuroblastoma [1]. Notably, treatment with CEP-28122 at doses of 30 mg/kg twice daily or higher resulted in complete or near-complete tumor regressions [1]. In contrast, marginal antitumor activity was observed against ALK-negative tumor xenografts, confirming on-target efficacy [1].

Xenograft In vivo efficacy Tumor regression Oral bioavailability

Cellular Activity of CEP-28122

In cellular assays, CEP-28122 potently inhibits NPM-ALK tyrosine phosphorylation in ALCL cells with an IC50 of 20-30 nM [1]. This cellular activity translates into concentration-dependent growth inhibition and cytotoxicity against a panel of ALK-positive cancer cell lines, including those from ALCL, NSCLC, and neuroblastoma [1]. This cellular potency is consistent with its enzymatic activity and supports its use as a chemical probe in cellular systems.

Cellular assay ALK phosphorylation Growth inhibition Cytotoxicity

Optimal Research and Industrial Application Scenarios for CEP-28122


Investigating ALK Signaling in ALCL, NSCLC, and Neuroblastoma Cellular Models

CEP-28122 is an ideal chemical probe for studying the downstream effects of ALK inhibition in ALK-dependent cell lines. Its potent cellular activity (IC50 of 20-30 nM for NPM-ALK phosphorylation) [1] and high selectivity [1] ensure that observed phenotypes can be confidently attributed to ALK inhibition, minimizing confounding off-target effects. This is particularly valuable in ALCL, NSCLC, and neuroblastoma cell lines where ALK is a known oncogenic driver [1].

Validating ALK as a Therapeutic Target in In Vivo Xenograft Studies

The compound's favorable oral bioavailability and robust in vivo efficacy [1] make it a powerful tool for preclinical target validation studies. Researchers can use CEP-28122 in mouse xenograft models of ALK-positive cancers to assess the impact of sustained ALK inhibition on tumor growth, using the ALK-negative xenograft response as a negative control [1].

Serving as a Reference Inhibitor in Kinase Selectivity Assays

Given its well-characterized selectivity profile against a panel of 259 kinases [1], CEP-28122 can serve as a reference compound for benchmarking the selectivity of newly developed ALK inhibitors. Its narrow target spectrum provides a high bar for specificity, enabling researchers to assess the relative off-target liabilities of novel compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CEP-28122

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.